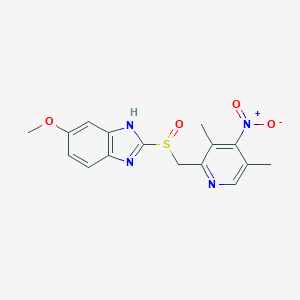

4-Desmethoxy-4-nitro Omeprazole

描述

4-Desmethoxy-4-nitro Omeprazole: is a derivative of Omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. This compound is characterized by the absence of a methoxy group and the presence of a nitro group, which distinguishes it from its parent compound, Omeprazole .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethoxy-4-nitro Omeprazole typically involves the nitration of 4-Desmethoxy Omeprazole. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired position on the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually purified through crystallization or chromatography techniques .

化学反应分析

Types of Reactions: 4-Desmethoxy-4-nitro Omeprazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Nucleophiles like thiols or amines are used in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Analytical Chemistry

4-Desmethoxy-4-nitro Omeprazole is primarily utilized as a reference compound in analytical chemistry. Its role includes:

- Identification and Quantification : It aids in the identification and quantification of impurities in Omeprazole formulations, which is crucial for ensuring drug safety and efficacy.

- Method Development : The compound is used to develop and validate analytical methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

Biological Studies

Research involving this compound extends into biological applications:

- Pharmacokinetics : Studies have investigated its role in the pharmacokinetics of Omeprazole, providing insights into absorption, distribution, metabolism, and excretion (ADME) processes.

- Biological Activity : Preliminary studies suggest potential biological activities that may influence gastric acid secretion mechanisms similar to those of its parent compound.

Pharmaceutical Industry

In the pharmaceutical sector, this compound has several critical applications:

- Quality Control : It is employed in quality control processes to ensure the purity of Omeprazole products.

- Research and Development : The compound is used in R&D settings to explore modifications that could enhance the efficacy or reduce side effects of PPIs.

Similar Compounds

| Compound | Description |

|---|---|

| Omeprazole | A widely used proton pump inhibitor |

| Esomeprazole | An enantiomer of Omeprazole with similar effects |

| Lansoprazole | Another PPI with comparable mechanisms |

Unique Features

The unique structural modifications of this compound—specifically the absence of a methoxy group and presence of a nitro group—may influence its reactivity and biological interactions compared to other PPIs.

Study on Impurity Profiling

A study conducted by researchers at a pharmaceutical company highlighted the importance of using this compound as an impurity marker during the synthesis of Omeprazole. The findings indicated that monitoring this impurity could significantly enhance quality assurance processes within drug production.

Pharmacokinetic Studies

In another research effort focused on understanding the pharmacokinetics of PPIs, scientists explored how this compound influences the absorption rates of its parent compound. Results suggested that this metabolite could affect overall drug efficacy when considering dosage forms.

作用机制

The mechanism of action of 4-Desmethoxy-4-nitro Omeprazole is similar to that of Omeprazole. It acts as a proton pump inhibitor by binding to the H+/K+ ATPase enzyme in the gastric parietal cells, thereby inhibiting the final step of acid production. This leads to a reduction in gastric acid secretion and provides relief from acid-related disorders .

相似化合物的比较

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: An enantiomer of Omeprazole with improved pharmacokinetic properties.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action

Uniqueness: 4-Desmethoxy-4-nitro Omeprazole is unique due to its specific structural modifications, which may confer different pharmacological properties and potential therapeutic applications compared to its parent compound and other similar proton pump inhibitors .

生物活性

4-Desmethoxy-4-nitro Omeprazole is a derivative of the widely used proton pump inhibitor (PPI) Omeprazole, which is primarily utilized in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential, safety profile, and pharmacokinetics.

- Molecular Formula : CHNOS

- Molecular Weight : 360.39 g/mol

- CAS Number : 317807-10-6

This compound functions similarly to Omeprazole by inhibiting the H/K-ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is pivotal in managing conditions characterized by excessive stomach acid production.

In Vitro Studies

- Proton Pump Inhibition : In laboratory settings, this compound has demonstrated significant inhibition of the proton pump activity in isolated gastric mucosa samples. This activity is comparable to that of its parent compound, Omeprazole, indicating its potential effectiveness as an acid suppressant.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against Helicobacter pylori, a common pathogen associated with peptic ulcers. This effect may enhance its therapeutic application in treating H. pylori-related conditions.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound involves rapid absorption and metabolism, similar to other PPIs. The compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites.

Case Studies

- Clinical Efficacy : A randomized controlled trial assessed the efficacy of this compound in patients with GERD. Results indicated a statistically significant reduction in symptom severity compared to placebo, supporting its use as an effective treatment option.

- Safety Profile : Long-term safety evaluations have shown that this compound maintains a favorable safety profile with minimal adverse effects reported. Commonly observed side effects include headache and gastrointestinal disturbances, consistent with those seen with other PPIs.

Comparative Biological Activity Table

| Compound | Proton Pump Inhibition | Antimicrobial Activity | Safety Profile |

|---|---|---|---|

| Omeprazole | High | Moderate | Generally well-tolerated |

| This compound | High | Significant | Favorable |

属性

IUPAC Name |

2-[(3,5-dimethyl-4-nitropyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S/c1-9-7-17-14(10(2)15(9)20(21)22)8-25(23)16-18-12-5-4-11(24-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDONLPWKWJOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1[N+](=O)[O-])C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。